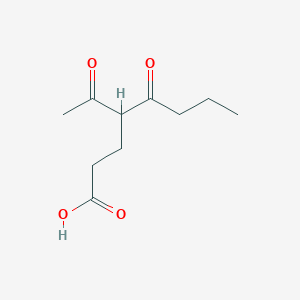

4-Acetyl-5-oxooctanoic acid

Description

Significance of Oxo-Carboxylic Acids in Contemporary Biochemical and Synthetic Research

Oxo-carboxylic acids, also known as keto acids, are organic compounds that feature both a carboxylic acid and a ketone functional group. wikipedia.org This dual functionality makes them pivotal intermediates in a vast array of biochemical pathways and versatile building blocks in organic synthesis. wikipedia.orgresearchgate.net Their significance is underscored by their central role in metabolism. For instance, α-keto acids such as pyruvic acid and α-ketoglutaric acid are fundamental to cellular respiration and amino acid metabolism, participating in both the Krebs cycle and glycolysis. wikipedia.org

Beyond their biological roles, oxo-carboxylic acids are valuable precursors in synthetic chemistry. researchgate.net Their inherent reactivity allows for the construction of complex molecular architectures and heterocycles. Depending on the relative positions of the oxo and carboxyl groups, their chemical behavior can be finely tuned.

Alpha-keto acids (2-oxoacids) are notable for their role as acylation agents and are involved in biological signaling. wikipedia.org

Beta-keto acids (3-oxoacids) , often synthesized via the Claisen condensation, are prone to decarboxylation, a synthetically useful transformation. wikipedia.org

Gamma-keto acids (4-oxoacids) , such as levulinic acid, are recognized for their potential as bio-based platform chemicals. wikipedia.org

Dicarbonyl compounds , which are structurally related, are actively researched for their roles in food chemistry and their physiological effects after dietary consumption. oup.comoup.comnih.gov

The study of these acids is crucial, spanning disciplines from atmospheric chemistry, where they contribute to aerosol formation, to medicine, where their metabolic products are investigated for links to various health outcomes. encyclopedia.pubnih.gov

Fundamental Structural Characteristics and Predicted Reactivity of 4-Acetyl-5-oxooctanoic Acid

This compound is a polyfunctional molecule for which specific experimental data is scarce in scientific literature. However, a detailed analysis of its structure allows for the prediction of its chemical properties and reactivity. Its structure consists of an eight-carbon octanoic acid backbone, substituted at the C4 position with an acetyl group and at the C5 position with a ketone (oxo) group.

The molecule's IUPAC name dictates the following structure:

HOOC-CH₂-CH₂-CH-C-CH₂-CH₂-CH₃ | C=O | CH₃

This structure possesses three key functional groups: a terminal carboxylic acid, a ketone on the main chain (C5), and a ketone within the acetyl group (C4). The spatial relationship of these groups, particularly the adjacent placement of the two carbonyls (a 1,2-dicarbonyl motif) and the γ-position of the C5 ketone relative to the carboxylic acid, suggests a rich and complex reactivity.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Functional Groups | Carboxylic Acid, 1,2-Diketone |

| Classification | Gamma-Keto Acid, Dicarbonyl Compound |

Predicted Reactivity:

Carboxylic Acid Group: The terminal -COOH group is expected to undergo typical reactions of carboxylic acids, such as esterification with alcohols, formation of amides with amines, and reduction to the corresponding primary alcohol.

1,2-Dicarbonyl Moiety: The adjacent ketone groups at C4 and C5 form a highly reactive 1,2-diketone system. This functionality is known to be a versatile precursor for the synthesis of various heterocyclic compounds, such as quinoxalines and imidazoles, through condensation reactions with binucleophiles like diamines. wikipedia.org

Intramolecular Cyclization: As a γ-keto acid, this compound has the potential to undergo intramolecular cyclization. The hydroxyl group of the carboxylic acid can attack the C5 carbonyl carbon to form a five-membered cyclic lactol (a hemiacetal ester), which could exist in equilibrium with the open-chain form. This is a common characteristic of γ-keto acids.

Overview of Current Knowledge Gaps and Future Research Trajectories for this compound Studies

The most significant knowledge gap concerning this compound is the near-complete absence of dedicated studies in peer-reviewed literature. While the properties of its constituent functional groups are well-understood, the interplay between them in this specific arrangement has not been explored. This lack of information presents numerous opportunities for future research.

Future Research Directions:

Chemical Synthesis: A primary objective would be to develop and optimize a reliable synthetic route to produce this compound. Methodologies used for synthesizing other γ-diketones, such as palladium-catalyzed coupling reactions, could be adapted for this purpose. chemrxiv.org

Reactivity and Mechanistic Studies: A thorough investigation of the compound's reactivity is warranted. This includes exploring its utility as a building block for novel heterocyclic systems via its 1,2-dicarbonyl moiety and studying the equilibrium dynamics of its potential intramolecular cyclization.

Biochemical Investigation: Drawing parallels with other oxo-carboxylic acids that are active in metabolism, future work could examine whether this compound has any biological activity. wikipedia.orgencyclopedia.pub Research could probe its potential as an enzyme substrate or inhibitor, or as a metabolite in specific pathways. The neurotoxicity associated with some γ-diketones, such as 2,5-hexanedione, suggests that the toxicological profile of this compound could also be a relevant area of investigation. nih.gov

Applications in Materials Science: Given that related keto-acids serve as monomers for the production of polymers, exploring the potential of this compound as a precursor for new materials with unique properties could be a fruitful line of inquiry. solubilityofthings.com

Further research is essential to fully characterize this compound and unlock its potential applications in organic synthesis, chemical biology, and materials science. bohrium.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

90208-45-0 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

4-acetyl-5-oxooctanoic acid |

InChI |

InChI=1S/C10H16O4/c1-3-4-9(12)8(7(2)11)5-6-10(13)14/h8H,3-6H2,1-2H3,(H,13,14) |

InChI Key |

SKQFAKIUHXEBIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CCC(=O)O)C(=O)C |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways Involving 4 Acetyl 5 Oxooctanoic Acid

Elucidation of Primary Metabolic Roles and Intermediary Metabolism of 4-Acetyl-5-oxooctanoic Acid

Scientific literature to date does not delineate a specific primary metabolic role or a defined pathway of intermediary metabolism for this compound. Its integration and modulation within fatty acid metabolic cycles, its contribution to cellular energy production, and its role as a precursor in other biochemical networks have not been characterized. The following subsections explore the theoretical context in which a molecule with this structure might participate, based on general principles of biochemistry.

While there is no direct evidence of this compound's involvement in fatty acid metabolism, its structure as an oxo-fatty acid suggests potential, though unconfirmed, interactions. Fatty acid metabolism involves the synthesis and degradation of fatty acids, processes that are tightly regulated. The introduction of an acetylated and oxidized octanoic acid derivative could hypothetically intersect with these pathways, perhaps as an unusual substrate for enzymes involved in beta-oxidation or as a product of an alternative metabolic route. However, this remains speculative without direct research.

The potential contribution of this compound to cellular energy production is not documented. In principle, if metabolized, it could be broken down into smaller units that enter central energy-producing pathways like the citric acid cycle. For instance, cleavage of the acetyl group and subsequent degradation of the octanoic acid backbone could yield acetyl-CoA, a central molecule in energy metabolism. However, the metabolic fate and energetic yield of this specific compound are unknown.

There is currently no scientific literature supporting a role for this compound as a precursor or intermediate in any known biochemical network. While many complex molecules are built from fatty acid-like precursors, the specific biosynthetic pathways that might utilize this compound have not been identified.

Enzymatic Biotransformations and Catalysis of this compound

The enzymatic transformations of this compound have not been a subject of specific study. However, by examining its chemical structure, we can infer potential enzymatic reactions based on known enzyme families and their substrate specificities.

Given its β-keto acid-like moiety, this compound could theoretically be a substrate for decarboxylases. The presence of a ketone at the C5 position relative to the carboxylic acid at C1 does not fit the classic β-keto acid structure, which would have the ketone at C3. However, the acetyl group at C4 introduces a carbonyl at the C5 position of the octanoic acid backbone. Enzymes that catalyze the cleavage of C-C bonds, such as certain lyases or hydrolases, might recognize this structure. Without experimental evidence, any proposed enzyme-substrate interaction remains hypothetical.

Table 1: Potential (Hypothetical) Enzyme Classes for this compound Biotransformation

| Enzyme Class | Potential Reaction | Rationale |

| Hydrolases | Cleavage of the acetyl group | Esterases or amidases might hydrolyze the acetyl group, depending on the precise chemical nature of its linkage. |

| Decarboxylases | Removal of the carboxyl group | While not a classic β-keto acid, the electronic environment could potentially facilitate decarboxylation by specific enzymes. |

| Oxidoreductases | Reduction of the ketone or oxidation of other positions | Dehydrogenases could act on the carbonyl groups, or other enzymes could introduce further modifications. |

| Lyases | Cleavage of carbon-carbon bonds | Enzymes could potentially cleave the octanoic acid backbone. |

Should enzymes that act on this compound be discovered, it is highly probable that their modifications would be stereoselective and regioselective. Enzymatic catalysis is characterized by high specificity, meaning that enzymes typically act on a specific part of a molecule (regioselectivity) and produce a specific stereoisomer (stereoselectivity). For instance, a hypothetical reductase might selectively reduce the ketone at the C5 position to a specific (R) or (S) alcohol. Similarly, other enzymatic modifications would likely target a specific functional group in a defined orientation. However, without identified enzymes, this remains a general principle of enzymology rather than a specific finding for this compound.

Occurrence and Biosynthesis of this compound in Natural Systems:

Industrial Biotechnology and Microbial Fermentation for Production:In the absence of identified natural producers or characterized biosynthetic pathways, there is no information on the development of industrial-scale microbial fermentation processes for the production of this compound.

Until dedicated research on this compound is conducted and published, a detailed and scientifically robust article meeting the specific requirements of the prompt cannot be constructed.

Chemical Synthesis and Advanced Derivatization of 4 Acetyl 5 Oxooctanoic Acid

Development of Novel Synthetic Methodologies for 4-Acetyl-5-oxooctanoic Acid

The construction of the this compound backbone requires strategic carbon-carbon bond formation and the introduction of its characteristic functional groups. Modern synthetic efforts are increasingly focused on achieving this with high levels of control over stereochemistry and through the integration of enzymatic methods.

The synthesis of γ-keto acids and related dicarbonyl compounds can be approached through several established carbon-carbon bond-forming reactions. These strategies often involve the coupling of enolates or their equivalents with electrophilic partners.

One common approach is the alkylation of β-keto esters . For instance, a precursor like ethyl 2-acetyl-5-oxohexanoate could be synthesized through the alkylation of a β-keto ester. A similar strategy could be adapted for this compound, potentially by reacting an enolate of a β-dicarbonyl compound with a suitable haloalkanoic acid ester. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for forming the carbon skeleton. alevelchemistry.co.uk For example, the reaction of a Michael donor, such as an enolate derived from a β-keto ester, with a Michael acceptor like an acrylic acid derivative could be a viable route.

The Friedel-Crafts acylation is a classic method for forming acyl-substituted aromatic compounds and can be adapted for the synthesis of certain keto acids. clockss.org While not directly applicable to the aliphatic backbone of this compound, related condensation reactions are central to its synthesis. For example, the condensation of acetone (B3395972) with acrylic acid derivatives is a known method for producing 5-oxohexanoic acid. This type of reaction could be conceptually extended to build the eight-carbon chain of this compound.

The introduction of the acetyl and oxo functional groups often relies on the choice of starting materials that already contain these moieties or their precursors. For example, the use of a diketone in a condensation reaction can directly install the required functionality. The introduction of the carboxylic acid is typically achieved by using a reactant that already contains a carboxyl group or a group that can be easily converted to it, such as an ester or a nitrile.

| Reaction Type | Key Reagents | Potential Application for this compound Synthesis |

| Alkylation of β-keto esters | β-keto ester, strong base (e.g., NaH, LDA), haloalkanoic acid ester | Formation of the carbon backbone by coupling an enolate with an electrophile. |

| Michael Addition | Enolate of a β-dicarbonyl compound, acrylic acid derivative | Construction of the γ-keto acid framework through conjugate addition. alevelchemistry.co.uk |

| Aldol (B89426) Condensation | Aldehydes and ketones with α-hydrogens, dilute base or acid | Stepwise construction of the carbon chain and introduction of hydroxyl groups that can be oxidized to ketones. ncert.nic.in |

The carbon atom at the 4-position of this compound is a stereocenter, meaning that the compound can exist as two enantiomers. The development of methods for the stereocontrolled synthesis of this and related compounds is crucial for applications where a specific stereoisomer is required.

Asymmetric alkylation is a powerful technique for establishing stereocenters. This can be achieved by using a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the approach of the incoming electrophile. renyi.hu For example, an achiral enolate can be reacted with a chiral auxiliary to form a chiral enolate derivative, which then undergoes diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. Evans' asymmetric alkylation methodology, which employs chiral oxazolidinones, is a well-established example of this approach. renyi.hu

Another strategy is asymmetric catalysis , where a chiral catalyst is used to control the stereochemical outcome of a reaction. For instance, a chiral Lewis acid could be used to catalyze a Michael addition or an aldol reaction, leading to the formation of an enantiomerically enriched product. acs.org

Enantiomeric enrichment of a racemic mixture can be achieved through various methods. One common technique is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of the carboxylic acid. The use of chiral chromatography is another effective method for separating enantiomers.

Recent advances in biocatalysis have also provided powerful tools for stereocontrolled synthesis. Enzymes such as aldolases can catalyze the formation of carbon-carbon bonds with high stereoselectivity. nih.gov

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. chemistryviews.orgsemanticscholar.org Enzymes can offer unparalleled stereoselectivity and regioselectivity under mild reaction conditions, while chemical reactions provide a broad scope of transformations that may not be accessible through biocatalysis alone. nih.gov

For the synthesis of this compound, a chemoenzymatic approach could involve the use of an enzyme to create a key chiral intermediate. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor, providing an enantiomerically pure starting material for subsequent chemical transformations. nih.gov Alternatively, an aldolase (B8822740) could be used to construct the carbon backbone with a specific stereochemistry at the 4-position. nih.gov

Hybrid synthetic approaches might involve the use of a biocatalyst to perform a specific transformation on a chemically synthesized substrate. For instance, an oxidoreductase could be used for the selective oxidation of a hydroxyl group to a ketone in a complex intermediate. nih.gov The integration of chemical and enzymatic steps can lead to more sustainable and efficient syntheses of complex molecules like this compound and its derivatives. mdpi.com

| Approach | Key Features | Potential Application |

| Asymmetric Alkylation | Use of chiral auxiliaries to direct alkylation. renyi.hu | Introduction of the acetyl group at the C4 position with stereocontrol. |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor one enantiomer. | Stereoselective Michael addition or aldol reaction to form the chiral backbone. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. chemistryviews.orgsemanticscholar.org | Enzymatic resolution of a key intermediate followed by chemical elaboration. |

Synthesis and Reactivity Profiles of this compound Derivatives and Analogs

The functional groups of this compound provide multiple handles for chemical modification, allowing for the synthesis of a diverse range of derivatives and analogs. These modifications can be used to probe structure-activity relationships or to generate new molecules with desired properties.

The two ketone groups and the carboxylic acid moiety in this compound can be selectively modified. The carboxylic acid can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. ncert.nic.in Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid, for example with a carbodiimide, followed by reaction with an amine.

The ketone groups can undergo a range of reactions, including reduction to alcohols, oxidation, and nucleophilic addition. Selective reduction of one ketone over the other can be challenging but may be achieved by using sterically hindered reducing agents or by protecting one of the ketones. The ketone at the 5-position is generally more sterically hindered than the acetyl ketone at the 4-position. The acetyl group, being a methyl ketone, can undergo the haloform reaction, which converts it to a carboxylate and a haloform. ncert.nic.in

| Functional Group | Reaction | Product Type |

| Carboxylic Acid | Esterification | Ester |

| Carboxylic Acid | Amidation | Amide |

| Ketone | Reduction | Alcohol |

| Methyl Ketone | Haloform Reaction | Carboxylate and Haloform |

The synthesis of positional isomers of this compound, where the acetyl and oxo groups are at different positions on the octanoic acid chain, can provide valuable insights into the influence of functional group placement on the molecule's properties. For example, a positional isomer like ethyl 4-acetyl-5-oxohexanoate has been synthesized. The synthesis of such isomers would require different starting materials and synthetic strategies. For instance, to synthesize an isomer with the acetyl group at the 2-position, a different set of building blocks would be needed, likely involving the acylation of a different carbon atom in the chain.

The table below summarizes some potential positional isomers and chain length analogs of this compound.

| Compound Type | Example | Synthetic Consideration |

| Positional Isomer | 2-Acetyl-5-oxooctanoic acid | Requires a synthetic route that allows for acylation at the 2-position. |

| Positional Isomer | 4-Acetyl-7-oxooctanoic acid | Would necessitate a different starting diketone or a different cyclization strategy. |

| Chain Length Analog | 4-Acetyl-5-oxoheptanoic acid | Use of a shorter chain precursor in the synthesis. |

| Chain Length Analog | 4-Acetyl-5-oxononanoic acid | Use of a longer chain precursor in the synthesis. |

Derivatization for Enhanced Reactivity and Specific Applications

The molecular structure of this compound, featuring a carboxylic acid and two ketone functionalities, offers multiple sites for chemical modification. Derivatization of this compound is a key strategy to alter its physicochemical properties, enhance its reactivity for specific chemical transformations, or to enable its detection and quantification in analytical methods. These modifications can be broadly categorized based on the functional group being targeted.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, often to mask its acidity, improve solubility in organic solvents, or to couple it with other molecules.

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. This reaction can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. For instance, reaction with ethanol (B145695) would yield ethyl 4-acetyl-5-oxooctanoate. This modification increases the compound's hydrophobicity and volatility, which can be advantageous for certain applications and analytical techniques like gas chromatography. A related compound, ethyl 4-acetyl-5-oxohexanoate, is synthesized through similar principles. smolecule.comchemicalbook.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxyl group, for example, by using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This type of derivatization is fundamental in the synthesis of peptides and other biologically active molecules.

| Reacting Functional Group | Reagent | Resulting Derivative | Purpose |

| Carboxylic Acid | Alcohol (e.g., Ethanol) | Ester | Increase hydrophobicity, improve solubility in organic solvents, protecting group. |

| Carboxylic Acid | Amine + Coupling Agent (e.g., EDC) | Amide | Formation of bioactive conjugates, peptide synthesis. |

Derivatization of the Ketone Groups

The two ketone groups in this compound are also amenable to a variety of derivatization reactions, which can be used to introduce new functional groups or to form heterocyclic systems.

Hydrazone and Oxime Formation: The carbonyl groups can react with hydrazine (B178648) or its derivatives to form hydrazones, or with hydroxylamine (B1172632) to form oximes. These reactions are often used in bioorthogonal chemistry for labeling molecules. For instance, 4-oxocarboxylic acids can react with hydrazine to yield dihydropyridazinones, which are precursors to aromatic heterocycles. clockss.org

Formation of Halo-ketones: The ketone can be converted into a more reactive alpha-haloketone. For example, chloromethyl ketone derivatives of fatty acids have been synthesized to act as specific inhibitors of enzymes like acetoacetyl-CoA thiolase. nih.gov This strategy creates a reactive "warhead" that can form a covalent bond with active site residues of a target protein. nih.gov

| Reacting Functional Group | Reagent | Resulting Derivative | Purpose |

| Ketone | Hydrazine/Hydrazine derivatives | Hydrazone/Dihydropyridazinone | Synthesis of heterocyclic compounds, bio-conjugation. clockss.org |

| Ketone | Hydroxylamine | Oxime | Bio-conjugation, chemical ligation. |

| Ketone | Chlorinating agent | Chloromethyl ketone | Covalent enzyme inhibition. nih.gov |

Derivatization for Analytical Applications

To facilitate detection and quantification, particularly in complex biological or environmental samples, this compound can be derivatized to enhance its signal in various analytical instruments. researchgate.net

Silylation for Gas Chromatography (GC): For analysis by GC, which requires volatile and thermally stable compounds, the carboxylic acid and potentially the enol form of the ketones can be silylated. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte. sigmaaldrich.com

Fluorescent Labeling for HPLC: For high-performance liquid chromatography (HPLC) with fluorescence detection, a fluorescent tag can be attached to the carboxylic acid group. This significantly enhances the sensitivity of detection.

Derivatization for Mass Spectrometry (MS): Derivatization can also be employed to improve ionization efficiency and produce characteristic fragment ions in mass spectrometry. For example, reacting carbonyl groups with reagents like p-toluenesulfonylhydrazine (TSH) can create derivatives that are readily analyzed by techniques such as liquid chromatography-electrospray ionization-high-resolution mass spectrometry (LC-ESI-HRMS). ethz.ch

| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose |

| Gas Chromatography (GC) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic Acid, Ketone (enol form) | Increase volatility and thermal stability. sigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Fluorescent Tagging Reagents | Carboxylic Acid | Enhance detection sensitivity. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | p-Toluenesulfonylhydrazine (TSH) | Ketone | Improve ionization and fragmentation for detection. ethz.ch |

Advanced Analytical Methodologies for 4 Acetyl 5 Oxooctanoic Acid Research

Development and Validation of Chromatographic and Spectrometric Techniques

The accurate analysis of 4-acetyl-5-oxooctanoic acid relies heavily on the synergy between high-resolution separation techniques and powerful detection methods. Chromatographic techniques, such as liquid and gas chromatography, are essential for isolating the compound from complex matrices, while spectrometric methods provide the necessary data for identification and structural assignment.

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of this compound, providing highly accurate mass measurements of ions. This capability allows for the determination of the elemental composition of the parent molecule and its fragments with a high degree of confidence, which is a critical first step in identification. vliz.benih.gov HRMS instruments, such as orbital ion traps and time-of-flight (TOF) analyzers, can achieve mass resolutions that easily distinguish between compounds with very similar nominal masses. researchgate.netcopernicus.org For instance, HRMS was employed to study the average oxygen-to-carbon ratio in secondary organic aerosols using 7-oxooctanoic acid as a test compound, demonstrating its utility for characterizing complex organic molecules. scientificlabs.ie

Tandem mass spectrometry (MS/MS) complements HRMS by providing structural information through controlled fragmentation of a selected precursor ion. vliz.beresearchgate.net In an MS/MS experiment, the protonated or deprotonated molecule of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that serves as a structural fingerprint. researchgate.net Studies on similar small oxocarboxylic acids have shown that fragmentation pathways often involve characteristic losses, such as water (H₂O), carbon dioxide (CO₂), and parts of the aliphatic chain, which helps to elucidate the molecule's structure. researchgate.net This technique is particularly powerful for distinguishing isomers and confirming the identity of a compound in a complex mixture without the need for a pure reference standard in all cases. vliz.befrontiersin.org

| Technique | Application in this compound Analysis | Key Findings/Advantages |

| HRMS | Determination of precise elemental composition from accurate mass measurements. | Enables high-confidence molecular formula assignment; distinguishes target from isobaric interferences. nih.govcopernicus.org |

| MS/MS | Structural elucidation through controlled fragmentation of the parent ion. | Provides a characteristic fragmentation pattern (fingerprint) for positive identification and isomer differentiation. vliz.beresearchgate.net |

| LC-MS/MS | Annotation of small molecules in complex samples. | Considered a highly effective approach for high-throughput annotation of metabolites. vliz.befrontiersin.org |

This table provides a summary of the applications of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) in the analysis of this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) is the premier separation technique for analyzing non-volatile, polar compounds like this compound from liquid samples. By using columns with sub-2 µm particles, UHPLC provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. frontiersin.orgresearchgate.net When coupled with mass spectrometry (UHPLC-MS), it represents a powerful platform for metabolomics and the analysis of complex biological fluids. frontiersin.orgnih.gov For related organic acids, reversed-phase columns (like C18) are commonly used with acidic mobile phases to ensure good peak shape and retention. frontiersin.orgmonash.edu The method's simplicity and speed make it suitable for routine analysis in various applications. researchgate.net

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a highly effective technique for the analysis of volatile and semi-volatile compounds. For a polar, non-volatile molecule like this compound, derivatization is typically required to increase its volatility and thermal stability. This process converts the carboxylic acid and ketone groups into less polar esters or silylated derivatives. GC offers exceptional separation efficiency, allowing for the resolution of complex mixtures of isomers. copernicus.orgvup.sk Comprehensive two-dimensional gas chromatography (GCxGC) provides even greater resolving power and has been used to identify dicarboxylic acids and other reaction products in environmental samples. copernicus.orgvup.sk Studies have successfully used GC-MS to identify related oxo-acids like 5-oxohexanoic acid in biological samples, highlighting its applicability in metabolic research. ebi.ac.uk

| Chromatography Method | Primary Use for this compound | Sample/Preparation Considerations |

| UHPLC | Separation of the native compound from complex aqueous and biological matrices (e.g., plasma, urine). | Minimal sample preparation often needed; ideal for coupling with ESI-MS. researchgate.netfrontiersin.org |

| GC | Analysis of the compound after conversion to a volatile derivative. | Requires a chemical derivatization step (e.g., esterification, silylation). ebi.ac.uk |

| GCxGC-TOF/MS | High-resolution separation of isomers and complex mixtures in environmental or biological samples. | Provides highly detailed chromatograms for comprehensive sample characterization. copernicus.orgvup.sk |

This table outlines the primary applications and considerations for using Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) in the research of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. oxinst.com While MS provides information on mass and connectivity through fragmentation, NMR offers a complete picture of the atomic framework by probing the chemical environment of each nucleus (primarily ¹H and ¹³C). One-dimensional ¹H and ¹³C NMR spectra reveal key information through chemical shifts (indicating the electronic environment), signal integration (proton count), and spin-spin coupling (neighboring protons). oxinst.com For this compound, ¹H NMR would precisely locate the protons on the aliphatic chain and the acetyl group, while ¹³C NMR would identify the two carbonyl carbons, the carboxylic acid carbon, and the carbons of the backbone. oxinst.comchemicalbook.com

To establish unambiguous connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques map the correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. This allows for a complete and definitive assignment of the molecule's constitution, confirming the placement of the acetyl and carboxylic acid functional groups. oxinst.com

Enantioselective Analysis and Chiral Resolution of this compound

The structure of this compound contains a stereocenter at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, their separation and individual quantification are critical. Enantioselective analysis is the set of methods used to achieve this separation.

One of the most direct methods is chiral chromatography, which can be performed using both GC and HPLC. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. researchgate.net Another common approach involves derivatization with a chiral agent to form a pair of diastereomers. google.com These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography.

Kinetic resolution is another powerful strategy, often employing enzymes that selectively react with one enantiomer over the other. oup.comresearchgate.net For example, research on the reduction of β-keto esters by baker's yeast has shown high enantioselectivity, producing chiral hydroxy acids. researchgate.net Similar biocatalytic approaches could be used to resolve a racemic mixture of this compound or to synthesize a single enantiomer with high purity. researchgate.net

Application of Metabolomics and Metabolic Profiling for Detection and Quantification in Complex Mixtures

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov Analytical platforms, primarily UHPLC-HRMS, are used to generate metabolic profiles, which are chemical snapshots of the metabolic state. frontiersin.orgnih.gov The detection and quantification of this compound in complex biological samples like urine or plasma is a key application of metabolomics. nih.gov Related compounds, such as 5-oxohexanoic acid (also known as 4-acetylbutyric acid), have been identified as metabolites in various biological systems, including as a product of n-octane metabolism in rats and as a bacterial xenobiotic metabolite. ebi.ac.ukhmdb.canih.gov

In an untargeted metabolomics approach, analytical data from different sample groups (e.g., control vs. treated) are compared to identify statistically significant differences in their metabolic profiles. frontiersin.orgnih.gov This can lead to the discovery of this compound as a biomarker related to a specific condition or exposure. Once discovered, a targeted analysis can be developed for its precise and accurate quantification. This targeted method often involves the use of a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis, ensuring high-quality quantitative data. nih.gov

Theoretical and Computational Chemistry Approaches to 4 Acetyl 5 Oxooctanoic Acid

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular structure and reactivity. scispace.comresearchgate.net These methods are founded on the principles of quantum mechanics and can predict a wide range of molecular properties from first principles. scispace.com

Investigation of Electronic Structure and Reaction Mechanisms using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of many-body systems, such as atoms and molecules. scispace.comresearchgate.net It has been successfully applied to elucidate the fragmentation pathways of related oxocarboxylic acids under mass spectrometric conditions. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(3df,3pd)//B3LYP/6-31+G(d)+ZPVE level of theory have been used to investigate the collision-induced dissociation of similar compounds. researchgate.net These studies have revealed complex fragmentation mechanisms, including concerted eliminations and intramolecular proton transfers. researchgate.net

The application of DFT extends to understanding reaction mechanisms in various chemical environments. For example, in the study of ozone reactions with organic molecules, DFT has been used to propose chemical mechanisms that explain the formation of various products. acs.org Furthermore, DFT calculations are crucial for examining the thermodynamic feasibility of proposed reaction schemes, as demonstrated in studies of photochemical reactions in the atmospheric aqueous phase. unito.it The choice of functional, such as B3LYP, and basis sets, like aug-cc-pVDZ, is critical for obtaining accurate results. unito.it

Table 1: Applications of DFT in Studying Related Molecules

| Application | Molecule Type | Key Findings |

| Fragmentation Pathways | Small oxocarboxylic acids | Elucidation of concerted CO2 elimination and intramolecular proton transfer mechanisms. researchgate.net |

| Reaction Mechanisms | Oleic acid with ozone | Proposal of scavenging mechanisms for Criegee biradicals. acs.org |

| Thermodynamic Feasibility | Photochemical reactions of pyruvic acid | Examination of the feasibility of proposed reaction schemes. unito.it |

Conformational Analysis and Stereochemical Predictions

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like 4-acetyl-5-oxooctanoic acid, which in turn governs their physical and biological properties. Quantum chemical methods are employed to perform conformational analyses by scanning the potential energy surface associated with the rotation around single bonds. researchgate.net This allows for the identification of stable conformers and the determination of their relative energies. researchgate.net

For related compounds, conformational analysis has revealed the presence of multiple stable rotamers. researchgate.netresearchgate.net For example, in coumarin (B35378) derivatives, different orientations of acetyl and methoxy (B1213986) groups lead to various conformers with distinct energies. researchgate.net Similarly, for 2-diazo-1,3-diketones, conformational analyses have been performed using both solution-phase and solid-state NMR measurements to understand the spatial arrangement of bulky substituents. researchgate.net

The stereochemistry of reaction products can also be predicted using computational methods. For instance, in the reduction of certain ketones, the stereoselectivity can be low, leading to a mixture of diastereomers. researchgate.net Computational modeling can help to understand the factors influencing this stereochemical outcome.

Molecular Dynamics Simulations and Ligand-Macromolecule Docking

Molecular dynamics (MD) simulations and ligand-macromolecule docking are powerful computational techniques that provide insights into the dynamic behavior of molecules and their interactions with biological macromolecules. nih.govmdpi.comjscimedcentral.com

Prediction of Binding Affinities and Enzyme-Substrate Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.comjidps.com This technique is widely used in drug discovery to predict the binding affinity of a ligand to a protein target. jidps.com For example, in the study of potential Alzheimer's disease inhibitors, molecular docking was used to evaluate the binding energy of various phytochemicals with acetylcholinesterase. jidps.com

The interaction of substrates and inhibitors with enzymes like histone deacetylases (HDACs) has been a significant area of research. researchgate.net Crystal structures of HDAC8 in complex with a substrate have revealed the crucial role of specific residues, such as Asp101, in substrate recognition and positioning through direct interaction with the peptide backbone. researchgate.net These structural insights are invaluable for understanding enzyme-substrate interactions and for the rational design of more potent and selective inhibitors.

Table 2: Examples of Predicted Binding Affinities from Docking Studies

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) |

| Heptafluorobutyric acid | Acetylcholinesterase | -6.58 jidps.com |

| Carbamic Acid | Acetylcholinesterase | -4.65 jidps.com |

| Pentadecanoic Acid | Acetylcholinesterase | -4.89 jidps.com |

| Eicosanoic Acid | Acetylcholinesterase | -4.92 jidps.com |

| 9-Oxononanoic Acid | Acetylcholinesterase | -4.21 jidps.com |

| Sulphurous Acid | Acetylcholinesterase | -5.48 jidps.com |

| Rivastigmine (Standard) | Acetylcholinesterase | -10.56 jidps.com |

Simulation of Biochemical Pathways and Kinetic Modeling

Molecular dynamics simulations can be used to study the dynamic behavior of biological systems over time, providing a deeper understanding of biochemical pathways. nih.govmdpi.com These simulations can model the assembly of nanoparticles for drug delivery and elucidate the molecular organization of the resulting complexes. nih.gov

Kinetic modeling is essential for understanding the rates and mechanisms of enzyme-catalyzed reactions. science.gov While challenges remain in developing comprehensive kinetic models for complex enzyme systems like oxidoreductases, novel frameworks are being introduced to provide more accurate descriptions. science.gov For enzyme systems like histone deacetylases, kinetic assays are used to determine inhibition constants (Ki) and to characterize the binding kinetics of inhibitors, revealing slow-binding or tight-binding behaviors. acs.org The regulation of metabolic pathways, such as glycolysis and the TCA cycle, by post-translational modifications like acetylation and phosphorylation is a key area of study where kinetic analysis plays a vital role. uark.edu

In Silico Screening and Predictive Modeling for Exploring Research Potential

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules with desired properties. jidps.com This approach is widely used in drug discovery to identify potential lead compounds. jidps.com Predictive modeling, often based on quantitative structure-activity relationships (QSAR), aims to build models that can predict the biological activity or other properties of molecules based on their chemical structure.

The research potential of compounds like this compound can be explored through in silico methods by predicting their potential interactions with various biological targets. For example, databases of compounds are used for virtual screening against enzyme targets to identify potential inhibitors. ebi.ac.uk Furthermore, predictive models can be developed to estimate physicochemical properties, such as LogP and molar refractivity, which are important for drug development. ebi.ac.uk The integration of experimental data with computational predictions is crucial for validating and refining these in silico models. acs.org

Interactions of 4 Acetyl 5 Oxooctanoic Acid with Biological Macromolecules

Substrate Specificity and Inhibitory Mechanisms with Key Enzymes

For instance, long-chain keto acids have been shown to inhibit enzymes such as cholinesterase and succinate (B1194679) dehydrogenase. jst.go.jpnih.gov The inhibitory effect is not always a result of non-specific denaturation but can involve specific, irreversible interactions with the enzyme protein. jst.go.jp Furthermore, α-keto acids that are analogs of amino acids have demonstrated competitive inhibition of D-amino acid oxidase. nih.gov This suggests that 4-Acetyl-5-oxooctanoic acid, due to its keto acid moiety, could potentially exhibit inhibitory activity against enzymes involved in amino acid or fatty acid metabolism.

Vinylogous α-ketoacids, a class of compounds with a similar core structure, have been found to inhibit enzymes like the pyruvate (B1213749) dehydrogenase complex and transketolase. scilit.com This further supports the hypothesis that the keto group in this compound could be a key feature for its potential enzymatic interactions.

Disclaimer: The following table presents enzyme inhibition data for compounds structurally related to this compound. This information is for comparative purposes only, as direct inhibitory data for this compound is not available.

| Compound | Enzyme | Inhibition Type | Observations | Reference |

| α-Keto acids (analogs of various amino acids) | D-Amino-Acid Oxidase | Competitive | The degree of inhibition is related to the structure of the inhibitor. | nih.gov |

| 12-Keto oleic acid | Cholinesterase | - | More effective inhibitor than linoleic acid. | jst.go.jpnih.gov |

| 12-Keto oleic acid | Succinate Dehydrogenase | - | More effective inhibitor than linoleic acid. | jst.go.jpnih.gov |

| α-Ketoglutarate | 3-Mercaptopyruvate Sulfurtransferase | Uncompetitive | Inhibits the enzyme with respect to 3-mercaptopyruvate. | dtic.mil |

| Pyruvate | 3-Mercaptopyruvate Sulfurtransferase | Noncompetitive | The inhibitor binding site is distinct from the substrate binding site. | dtic.mil |

Characterization of Binding Affinity and Selectivity with Metabolic Receptors and Regulators

There is no direct evidence characterizing the binding affinity and selectivity of this compound with metabolic receptors and regulators. However, as a medium-chain fatty acid derivative, it may interact with receptors that bind this class of molecules. Medium-chain fatty acids (MCFAs) are known to be selective activators of Peroxisome Proliferator-Activated Receptor (PPAR) γ and pan-PPAR partial agonists. plos.orgnih.gov

G protein-coupled receptors (GPCRs) are another class of receptors that interact with fatty acids. GPR84, for example, is a receptor for medium-chain fatty acids, particularly those with 9 to 14 carbon atoms. wikipedia.orgjci.org While this compound has an eight-carbon backbone, its dicarboxylic nature might influence its binding to such receptors. Dicarboxylic acids like succinic acid can also act as signaling molecules by binding to specific receptors, such as GPR91 (succinate receptor). wikipedia.orgjci.org

The binding of MCFAs to PPARγ is of low potency, and their actions can be assay-specific. plos.orgnih.gov The interaction of dicarboxylic acids with their transporters, such as DauA in E. coli, can also be part of a signal transduction pathway. nih.gov This suggests that this compound could potentially interact with various receptors and transporters, although its affinity and selectivity would need to be experimentally determined.

Disclaimer: The following table provides binding information for compounds structurally related to this compound. This data is for comparative purposes only, as direct binding data for this compound is not available.

| Ligand | Receptor/Regulator | Binding Characteristics | Functional Outcome | Reference |

| Medium-Chain Fatty Acids (C8-C10) | PPARγ | Low-potency partial agonists | Reversal of adipose tissue insulin (B600854) resistance. | plos.orgnih.gov |

| Medium-Chain Fatty Acids (C9-C14) | GPR84 | Activators | Pro-inflammatory responses. | wikipedia.orgjci.org |

| Succinic Acid | GPR91 (Succinate Receptor) | Agonist | Intracellular and extracellular signaling. | wikipedia.orgjci.org |

| Dicarboxylic Acids | DauA (E. coli transporter) | Physical interaction | Signal transduction. | nih.gov |

Modulation of Cellular Processes and Molecular Signaling Pathways

Specific studies on how this compound modulates cellular processes and molecular signaling pathways are currently absent from the scientific record. Nevertheless, based on the activities of related molecules, some potential roles can be hypothesized. Dicarboxylic acids are known to be metabolized through peroxisomal β-oxidation, especially when mitochondrial fatty acid oxidation is impaired. nih.gov This suggests that this compound could be a substrate for this pathway, potentially influencing cellular energy homeostasis.

The accumulation of dicarboxylic acids has been observed in various physiological and pathological states, indicating their role in metabolism. nih.govnih.gov For instance, succinate, a dicarboxylic acid, acts as a signaling molecule that can link cellular metabolism to the regulation of cellular function, including inflammation and tumorigenesis. wikipedia.org

Furthermore, some dicarboxylic acids have been shown to act as quorum sensing inhibitors, which can affect bacterial communication and virulence. frontiersin.org This opens the possibility that this compound could have roles in modulating microbial communities. The interaction of dicarboxylic acids with transporters can also trigger signaling cascades, as seen with the DauA transporter in E. coli. nih.gov Given its structure, this compound has the potential to participate in various cellular processes, but experimental validation is required to confirm these hypothesized roles.

Future Directions and Emerging Research Avenues for 4 Acetyl 5 Oxooctanoic Acid

Systems Biology and Multi-Omics Integration for Holistic Understanding of Biological Roles

A systems-level understanding of how 4-acetyl-5-oxooctanoic acid interacts within a biological entity is currently absent. Future research could employ a multi-omics approach to elucidate its metabolic context and functional significance. This involves the integration of genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecule's influence on cellular processes. researchgate.net

Metabolomics, in particular, serves as a powerful tool for identifying and quantifying small molecules like this compound in various biological samples, providing insights into metabolic status and disease-related pathways. spandidos-publications.com By applying untargeted mass spectrometry, researchers could screen for the presence of this compound in different tissues or biofluids under various physiological or pathological conditions. d-nb.info If identified as a relevant biomarker or metabolic intermediate, its network of interactions could be mapped. For instance, integrated analyses have been successfully used to explore disturbances in metabolic pathways in complex diseases, providing a template for how to study novel compounds. researchgate.net

Table 1: Hypothetical Multi-Omics Research Plan for this compound

| Omics Layer | Research Question | Methodology | Potential Insights |

| Metabolomics | Is this compound present in biological systems? Does its concentration change with disease state? | LC-MS/MS, GC-MS | Identification as an endogenous metabolite or xenobiotic; potential biomarker discovery. spandidos-publications.comd-nb.info |

| Transcriptomics | Which genes are differentially expressed in response to the presence of this compound? | RNA-Seq | Identification of metabolic pathways and cellular responses affected by the compound. |

| Proteomics | What proteins does this compound or its metabolites directly bind to or modulate? | Chemical Proteomics, Affinity Purification-Mass Spectrometry | Discovery of protein targets and elucidation of mechanism of action. |

| Integrative Analysis | How do changes at the gene, protein, and metabolite level correlate? | Computational Biology, Network Analysis | Construction of a comprehensive model of the compound's biological role. spandidos-publications.com |

Advancements in Synthetic Biology and Metabolic Engineering for Biotechnological Production

The sustainable production of specialty chemicals through microbial fermentation is a key goal of modern biotechnology. nih.gov While chemical synthesis routes for oxo-carboxylic acids exist, they may not be ideal for producing this compound. stackexchange.com Metabolic engineering of microorganisms like Escherichia coli or Pseudomonas putida offers a promising alternative for its de novo biosynthesis. nih.govnrel.gov

Future research could focus on designing and implementing novel biosynthetic pathways. This could involve leveraging precursor molecules from central metabolism, such as acetyl-CoA and succinyl-CoA, which are part of the tricarboxylic acid (TCA) cycle. uwaterloo.cascience.gov Engineered polyketide synthases (PKSs) represent a versatile platform for producing novel molecules not found in nature. nrel.gov By designing a custom PKS assembly line, it may be possible to program the synthesis of this compound from simple carbon sources.

Strategies to enhance production would involve optimizing host strains by redirecting carbon flux towards necessary precursors, enhancing cofactor supply (e.g., NADPH), and knocking out competing metabolic pathways using tools like CRISPRi. uwaterloo.carsc.org

Table 2: Potential Strategies for Biotechnological Production of this compound

| Strategy | Description | Example Application |

| Pathway Engineering | Design and introduce a novel biosynthetic pathway using enzymes from various organisms or engineered variants. | Assembling a pathway from acetyl-CoA and other intermediates using engineered polyketide synthases (PKSs) or reverse β-oxidation cycles. nih.govnrel.gov |

| Host Strain Optimization | Modify the host's central metabolism to increase the supply of key precursors like succinyl-CoA and propionyl-CoA. | Deletion of competing pathways to enhance the pool of TCA cycle intermediates available for the target product. uwaterloo.ca |

| Enzyme Engineering | Improve the activity and specificity of key pathway enzymes towards non-native substrates. | Using structure-guided protein engineering to enhance the catalytic efficiency of synthases or reductases. rsc.org |

| Process Optimization | Develop optimal fermentation conditions (e.g., fed-batch culture) to maximize titer, rate, and yield. | Scaling up production from shake flasks to controlled bioreactors to achieve high-density cell growth and product formation. rsc.org |

Development of Novel Applications in Chemical Biology, Materials Science, and Sustainable Chemistry

The unique structure of this compound, featuring two ketone groups and a carboxylic acid, suggests its potential as a versatile chemical building block.

Chemical Biology: The compound could be used to develop novel chemical probes. Non-canonical amino acids (ncAAs) are powerful tools for studying protein structure and function, and derivatives of this compound could potentially be designed for incorporation into proteins using genetic code expansion techniques. nih.gov Its functional groups could also be used for bioorthogonal reactions to attach fluorophores or other tags to biological molecules.

Materials Science: Related oxo-carboxylic acids are explored as monomers for the synthesis of novel polymers and esters. solubilityofthings.com The dicarbonyl and carboxylic acid functionalities of this compound make it a candidate for creating specialty polyesters or polyamides with unique properties. Its structure could also serve as a scaffold for synthesizing more complex molecules, such as heterocyclic compounds, which are prevalent in pharmaceuticals.

Sustainable Chemistry: If produced biotechnologically from renewable feedstocks, this compound could serve as a "green" chemical intermediate. Its applications could include the synthesis of biodegradable polymers, solvents, or other high-value chemicals, contributing to a more sustainable chemical industry.

Interdisciplinary Research Bridging Organic Chemistry, Biochemistry, and Computational Science

Realizing the full potential of this compound will require a deeply interdisciplinary approach.

Organic Chemistry & Biochemistry: Organic chemists will be crucial for developing efficient and scalable synthesis routes, whether chemical or chemo-enzymatic. stackexchange.com Biochemists will be needed to identify and characterize the enzymes required for a potential biosynthetic pathway and to investigate the compound's mechanism of action in biological systems. mdpi.com For example, understanding how related fatty acids are metabolized and degraded can provide clues for the biochemical fate of this compound. mdpi.com

Computational Science: Computational tools are indispensable for modern chemical and biological research. Quantum chemistry calculations can predict the reactivity and spectral properties of the molecule. Molecular docking simulations can identify potential protein binding partners, guiding experimental work in chemical biology and pharmacology. spandidos-publications.com Furthermore, computational models are essential for designing and optimizing novel metabolic pathways for biotechnological production. nih.gov

The synergy between these disciplines will be paramount in transforming this compound from a chemical curiosity into a valuable compound with tangible applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Acetyl-5-oxooctanoic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of β-keto acids like this compound typically involves esterification followed by oxidation. For example, levulinic acid (4-oxopentanoic acid) is synthesized via acid-catalyzed hydrolysis of biomass-derived carbohydrates, which can be adapted for related compounds . Yield optimization strategies include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Purification : Employ recrystallization or column chromatography for high-purity isolation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Key techniques include:

- NMR : Confirm the acetyl (δ ~2.1 ppm, singlet) and keto (δ ~2.5–3.0 ppm, multiplet) groups.

- IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹).

- Mass spectrometry : Verify molecular ion peaks ([M+H]⁺ for C₁₀H₁₆O₄ at m/z 200.1).

- Resolution of contradictions : Cross-validate with alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How do computational chemistry models predict the solvent-dependent reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can model:

- Solvent effects : Polarizable Continuum Models (PCM) evaluate solvation energy differences in polar (e.g., water) vs. nonpolar solvents (e.g., toluene).

- Reactivity trends : Predict keto-enol tautomerization equilibria and nucleophilic attack sites on the acetyl group. Validate with experimental kinetic data .

Q. What experimental designs address discrepancies in bioactivity data for 4-Acetyl-5-oxoxoctanoic acid across different assay systems?

- Methodological Answer :

- Standardized protocols : Use identical cell lines (e.g., HEK293) and solvent controls (e.g., DMSO ≤0.1%) to minimize variability.

- Dose-response normalization : Express activity as IC₅₀ values relative to a reference compound (e.g., acetoacetic acid) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability. Report confidence intervals (95%) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.